9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)-

Beschreibung

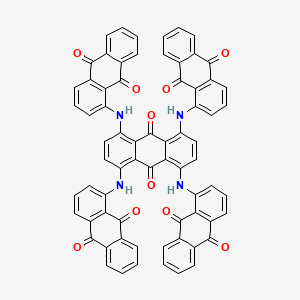

This compound is a highly substituted 9,10-anthracenedione derivative featuring four amino groups at positions 1, 4, 5, and 8, each linked to a 9,10-dihydro-9,10-dioxo-1-anthracenyl moiety.

Eigenschaften

CAS-Nummer |

38412-17-8 |

|---|---|

Molekularformel |

C70H36N4O10 |

Molekulargewicht |

1093.1 g/mol |

IUPAC-Name |

1,4,5,8-tetrakis[(9,10-dioxoanthracen-1-yl)amino]anthracene-9,10-dione |

InChI |

InChI=1S/C70H36N4O10/c75-61-33-13-1-5-17-37(33)65(79)53-41(61)21-9-25-45(53)71-49-29-30-50(72-46-26-10-22-42-54(46)66(80)38-18-6-2-14-34(38)62(42)76)58-57(49)69(83)59-51(73-47-27-11-23-43-55(47)67(81)39-19-7-3-15-35(39)63(43)77)31-32-52(60(59)70(58)84)74-48-28-12-24-44-56(48)68(82)40-20-8-4-16-36(40)64(44)78/h1-32,71-74H |

InChI-Schlüssel |

ACUCBKPCENSOBG-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC4=C5C(=C(C=C4)NC6=CC=CC7=C6C(=O)C8=CC=CC=C8C7=O)C(=O)C9=C(C=CC(=C9C5=O)NC1=CC=CC2=C1C(=O)C1=CC=CC=C1C2=O)NC1=CC=CC2=C1C(=O)C1=CC=CC=C1C2=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)- typically involves the reaction of 9,10-anthracene functional compounds with an excess of 4-butylaniline under mild reaction conditions. The reaction requires a suitable solvent and an extended reaction time to ensure complete conversion . After the reaction, the product is purified through crystallization or other purification methods .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain high-purity products suitable for industrial applications.

Analyse Chemischer Reaktionen

Arten von Reaktionen

9,10-Anthracendion, 1,4,5,8-Tetrakis((9,10-Dihydro-9,10-dioxo-1-anthracenyl)amino)- unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Produkte mit höherem Oxidationszustand zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in Produkte mit niedrigerem Oxidationszustand umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen unterliegen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Reaktionsbedingungen variieren je nach gewünschtem Produkt, beinhalten aber typischerweise kontrollierte Temperaturen und bestimmte Lösungsmittel, um die Reaktionen zu ermöglichen.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu Anthrachinon-Derivaten mit höherem Oxidationszustand führen, während Reduktionsreaktionen Anthracen-Derivate mit niedrigerem Oxidationszustand erzeugen können.

Wissenschaftliche Forschungsanwendungen

Dye Production

One of the primary applications of 9,10-anthracenedione derivatives is in the production of dyes. The compound's ability to form vibrant colors makes it suitable for various textile and industrial dyeing processes. Its derivatives are key structures in synthesizing various pigments used in inks and paints.

Medicinal Chemistry

The biological activities of 9,10-anthracenedione derivatives have been extensively studied. Key applications include:

- Antimicrobial Activity : Several derivatives exhibit significant antibacterial properties against pathogens such as Staphylococcus aureus and Candida albicans .

- Anticancer Properties : Compounds derived from 9,10-anthracenedione have shown promise as anticancer agents. For instance, mitoxantrone and ametantrone are clinically used drugs derived from this class that target various cancers .

- Antiviral Activity : Certain derivatives have demonstrated effectiveness against viruses such as HIV and herpes simplex virus . The antiviral mechanisms often involve inhibition of viral replication or interference with viral entry into host cells.

Analytical Chemistry

9,10-Anthracenedione derivatives serve as analytical reagents in various chemical assays. They are employed as colorimetric indicators for metal ions and other analytes due to their distinct color changes upon complexation .

Material Sciences

The compound's electronic properties make it a candidate for use in organic electronics. It has potential applications in organic light-emitting diodes (OLEDs) and organic solar cells due to its ability to facilitate charge transport .

Case Studies

Wirkmechanismus

The mechanism of action of 9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)- involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the replication and transcription processes, which may contribute to its potential anticancer properties. Additionally, it can generate reactive oxygen species, leading to oxidative stress and cell damage .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

The table below summarizes key structural and functional differences between the target compound and its analogs:

*Predicted properties based on structural analogs.

Key Observations :

- Substituent Impact: The target compound’s tetrakis-anthracenedione-amino groups likely enhance DNA binding compared to bis-substituted analogs like mitoxantrone and DHAQ. However, the absence of hydroxyl groups may reduce solubility and cellular uptake .

- Antitumor Activity : DHAQ and mitoxantrone show superior efficacy in murine models (e.g., >200% ILS in P388 leukemia), attributed to hydroxyl groups enhancing drug-DNA interaction . The target compound’s activity remains speculative but could mirror mitoxantrone if solubility is optimized.

- Toxicity Profile: Hydroxyl groups correlate with genotoxicity (e.g., DHAQ induces more sister chromatid exchanges (SCEs) than HAQ) . The target compound’s lack of hydroxyls may lower genotoxicity but requires validation.

Mechanistic Insights

- DNA Interaction: Anthracenediones intercalate DNA and inhibit topoisomerase II.

- Cellular Uptake : Hydroxyl groups (as in DHAQ) enhance uptake via hydrogen bonding; the target compound’s hydrophobic substituents may necessitate prodrug formulations for bioavailability .

- Metabolic Activation: HAQ’s genotoxicity increases with metabolic activation (S9 mix), suggesting substituent chemistry influences toxicity pathways .

Biologische Aktivität

9,10-Anthracenedione, 1,4,5,8-tetrakis((9,10-dihydro-9,10-dioxo-1-anthracenyl)amino)- is a complex anthraquinone derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure that allows for various interactions with biological systems. The following sections will explore its biological activity based on recent research findings.

Chemical Structure and Properties

The compound is a tetrakis derivative of anthracenedione with significant structural complexity. Its molecular formula is and it has a molecular weight of approximately 576.53 g/mol. The structure includes multiple amino groups linked to anthraquinone moieties, which are known for their roles in various biological activities.

Biological Activities

1. Antitumor Activity

Research has shown that derivatives of anthraquinones exhibit notable antitumor properties. Specifically, compounds with the anthraquinone backbone have been evaluated for their cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Studies : A study demonstrated that compounds with alkylating functionalities showed greater cytotoxicity compared to those without such functionalities .

- Mechanism of Action : The mechanism often involves intercalation into DNA and the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells.

2. Antimicrobial Properties

Anthraquinone derivatives have been investigated for their antimicrobial effects. The compound's ability to disrupt bacterial cell membranes and inhibit growth has been noted in several studies:

- In vitro Studies : Tests against Gram-positive and Gram-negative bacteria have shown promising results, indicating potential use as antimicrobial agents .

- Clinical Relevance : The antimicrobial properties suggest applications in treating infections resistant to conventional antibiotics.

3. Antioxidant Activity

The antioxidant capacity of anthraquinones is another area of interest:

- Free Radical Scavenging : Research indicates that these compounds can scavenge free radicals effectively, contributing to their protective role against oxidative stress-related diseases .

- Cellular Protection : In cellular models, the antioxidant activity has been linked to reduced inflammation and improved cellular health.

Data Summary

| Biological Activity | Findings |

|---|---|

| Antitumor Activity | Significant cytotoxicity against various cancer cell lines; mechanisms include DNA intercalation and ROS generation. |

| Antimicrobial Activity | Effective against both Gram-positive and Gram-negative bacteria; potential for clinical applications. |

| Antioxidant Activity | Capable of scavenging free radicals; contributes to cellular protection against oxidative stress. |

Case Studies

- Antitumor Efficacy in Breast Cancer : A specific study evaluated the effects of an anthraquinone derivative on breast cancer cell lines (MCF-7). Results indicated a dose-dependent inhibition of cell proliferation with IC50 values lower than those of established chemotherapeutics .

- Antimicrobial Testing Against MRSA : Another study focused on the antimicrobial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant inhibitory concentrations that suggest its potential as an alternative treatment option .

Q & A

Q. What synthetic methodologies are effective for preparing multi-substituted anthracenediones like this compound?

- Methodological Answer : One-pot synthesis using lithium diisopropylamide (LDA) in tetrahydrofuran (THF) with sequential addition of aryl bromides and methylbenzonitriles is a common approach for analogous compounds . For example:

- Step 1 : React 2-arylmethylbenzonitrile with LDA/THF at -78°C.

- Step 2 : Add aryl bromide and warm to room temperature.

- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane).

Yield optimization requires stoichiometric control (e.g., 1.2:1 molar ratio of aryl bromide to benzonitrile) and inert atmosphere to prevent oxidation .

Q. How can spectroscopic techniques (NMR, IR, UV-Vis) be utilized to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Focus on aromatic proton regions (δ 6.8–8.5 ppm) and coupling constants (e.g., J = 8–10 Hz for adjacent protons in anthracene). Amino groups (NH) typically appear as broad singlets (δ 4.5–5.5 ppm) .

- IR : Look for C=O stretches (~1670 cm⁻¹) and N-H bends (~3300 cm⁻¹) .

- UV-Vis : Anthracenediones exhibit strong absorbance at λ ~250–400 nm due to π→π* transitions. Substituents shift λmax; e.g., electron-donating groups like -NH2 increase conjugation .

Q. What solubility data are available for this compound in common solvents?

- Methodological Answer : While direct data for this compound are limited, anthracenediones generally show:

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) in substituted anthracenediones be resolved?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values (e.g., B3LYP/6-31G* basis set) .

- Isotopic Labeling : Use deuteration to confirm assignments of NH protons .

Example: In compound 9m (), DMSO-d6 caused peak broadening; repeating in CDCl3 resolved splitting .

Q. What strategies minimize side reactions during the synthesis of tetrasubstituted anthracenediones?

- Methodological Answer :

- Temperature Control : Maintain -78°C during LDA-mediated deprotonation to avoid undesired alkylation .

- Protection of Amino Groups : Use acetyl or tert-butoxycarbonyl (Boc) groups to prevent oxidation during synthesis .

- Catalytic Optimization : Add Pd(PPh₃)₄ (1 mol%) to enhance coupling efficiency in aryl bromide reactions .

Q. How can computational modeling predict the electronic properties of this compound for material science applications?

- Methodological Answer :

- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps using Gaussian09 (e.g., B3LYP/6-311+G(d,p)) to assess charge-transfer potential .

- Electrostatic Potential Maps : Identify electron-rich regions (dioxo groups) for supramolecular interactions .

Example: Crystal structure data () validate computational bond lengths (e.g., C=O: 1.22 Å experimental vs. 1.24 Å DFT).

Q. What experimental approaches can systematically investigate DNA intercalation potential?

- Methodological Answer :

- Fluorescence Quenching : Monitor ethidium bromide displacement using fluorescence spectroscopy (λex = 510 nm, λem = 595 nm) .

- Viscosity Measurements : Increased DNA viscosity upon intercalation confirms binding .

- Molecular Docking : Use AutoDock Vina to model interactions with B-DNA (PDB ID: 1BNA) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for analogous compounds?

- Methodological Answer :

- Reaction Parameter Audit : Compare solvent purity (e.g., anhydrous THF vs. standard grade), stirring rate, and argon flow .

- Side-Product Identification : Use LC-MS to detect byproducts (e.g., mono- vs. di-substituted intermediates) .

Example: reports 60–75% yields for disubstituted anthracenes, while achieves 85% via optimized Pd catalysis .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.